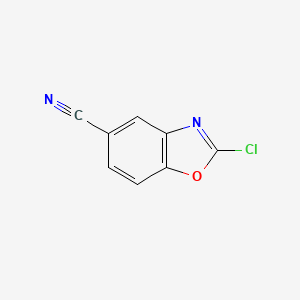

2-Chloro-1,3-benzoxazole-5-carbonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2O/c9-8-11-6-3-5(4-10)1-2-7(6)12-8/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXXCZHJSELQADZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=C(O2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001296052 | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114997-92-1 | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114997-92-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-benzoxazolecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001296052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 2-Chloro-1,3-benzoxazole-5-carbonitrile

An In-depth Technical Guide to 2-Chloro-1,3-benzoxazole-5-carbonitrile: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in medicinal chemistry and materials science. Designed for researchers, chemists, and drug development professionals, this document synthesizes available data with established chemical principles to offer field-proven insights into the compound's characteristics and utility.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system is a "privileged scaffold" in drug discovery, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2] Its rigid, planar structure and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal framework for designing targeted therapeutic agents. This compound emerges as a particularly valuable intermediate, offering multiple reaction sites for facile diversification and the creation of novel molecular entities. The presence of an electrophilic C2-chloro group, a versatile nitrile function, and the proven bioactivity of the chloro-substituted benzoxazole core underscore its importance as a starting material for complex syntheses.[2][3][4]

Core Physicochemical and Structural Properties

Precise characterization is fundamental to the successful application of any chemical intermediate. While some experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues.

| Property | Data / Expected Value | Source / Rationale |

| IUPAC Name | This compound | - |

| Synonyms | 2-chloro-5-cyanobenzoxazole | [5] |

| CAS Number | 114997-92-1 | [5][6] |

| Molecular Formula | C₈H₃ClN₂O | [5][7] |

| Molecular Weight | 178.58 g/mol | [5] |

| Appearance | Expected to be an off-white to light-yellow solid | Based on analogous substituted benzoxazoles. |

| Melting Point | Not publicly available; requires experimental determination. | - |

| Boiling Point | Not publicly available; requires experimental determination. | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, Chloroform, THF, DMSO) and poorly soluble in water. | Polarity and functional groups suggest this profile. |

Molecular Structure:

Figure 1: Chemical structure of this compound.

Figure 1: Chemical structure of this compound.

Spectral Characterization Profile

Spectroscopic analysis is crucial for identity confirmation and quality control. The following are the expected spectral characteristics for this compound.

-

¹H NMR: The aromatic region would display a complex splitting pattern for the three protons on the benzene ring. The proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet, with chemical shifts influenced by the anisotropic effects of the nitrile and fused oxazole ring.

-

¹³C NMR: Approximately eight distinct signals would be expected. The carbon of the nitrile group (C≡N) would appear around 115-120 ppm. The carbon at the C2 position, bonded to chlorine, would be significantly deshielded, appearing downfield. Other aromatic carbons would resonate in the typical 110-155 ppm range.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption band characteristic of the nitrile (C≡N) stretch is expected in the 2220-2260 cm⁻¹ region. This peak is a key diagnostic feature. Other significant peaks would include C=N stretching of the oxazole ring (~1600-1650 cm⁻¹) and C-Cl stretching (~700-800 cm⁻¹).

-

Mass Spectrometry (MS): The molecular ion peak would exhibit a characteristic M/M+2 isotopic pattern with a ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom. High-resolution mass spectrometry should confirm the molecular formula C₈H₃ClN₂O. Predicted collision cross-section (CCS) values for various adducts have been calculated, such as 133.0 Ų for the [M+H]⁺ adduct.[7]

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by two key functional groups: the C2-chloro substituent and the C5-nitrile group.

Nucleophilic Aromatic Substitution at the C2 Position

The electron-withdrawing nature of the fused oxazole ring makes the C2 position highly electrophilic and susceptible to nucleophilic attack. This is the most significant reaction pathway for this compound, allowing for the introduction of a wide array of functional groups (e.g., amines, alcohols, thiols) by displacing the chloride ion. This reaction typically proceeds via an addition-elimination mechanism.

Causality Behind the Reactivity: The nitrogen atom in the oxazole ring acts as an electron sink, stabilizing the negative charge of the intermediate complex formed during the nucleophilic attack. This stabilization significantly lowers the activation energy for the substitution reaction, making the C2-chloro group a versatile leaving group.

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - CAS:114997-92-1 - Sunway Pharm Ltd [3wpharm.com]

- 6. This compound | 114997-92-1 [chemicalbook.com]

- 7. PubChemLite - this compound (C8H3ClN2O) [pubchemlite.lcsb.uni.lu]

2-Chloro-1,3-benzoxazole-5-carbonitrile molecular structure and weight

An In-Depth Technical Guide to 2-Chloro-1,3-benzoxazole-5-carbonitrile: Structure, Synthesis, and Application

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its molecular characteristics, propose a robust synthetic pathway, outline a rigorous characterization workflow, and explore its reactivity and potential as a pivotal building block in medicinal chemistry.

Introduction: The Significance of the Benzoxazole Scaffold

Benzoxazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities which include anticancer, antimicrobial, anti-inflammatory, and anti-HIV properties.[1][2][3] This biological versatility stems from the unique electronic and structural features of the fused benzene and oxazole ring system, which can interact with a wide array of biological targets.[3][4]

This compound emerges as a particularly valuable intermediate within this class. The presence of a reactive chlorine atom at the 2-position and a versatile carbonitrile group on the benzene ring provides two distinct points for chemical modification. This dual functionality allows for the systematic construction of complex molecular architectures, making it a highly sought-after starting material for creating libraries of novel compounds for drug discovery programs.[5][6]

Molecular Identity and Physicochemical Properties

The fundamental identity of a compound is the bedrock of its scientific application. Below are the key identifiers and calculated properties for this compound. It is important to note that while extensive experimental data for properties such as melting and boiling points are not widely published, the following information provides a definitive molecular profile.

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[7] |

| CAS Number | 114997-92-1 | Sunway Pharm Ltd[8], ChemicalBook[9] |

| Molecular Formula | C₈H₃ClN₂O | Sunway Pharm Ltd[8], PubChem[7] |

| Molecular Weight | 178.58 g/mol | Sunway Pharm Ltd[8] |

| Monoisotopic Mass | 177.9934 Da | PubChem[7] |

| Canonical SMILES | C1=CC2=C(C=C1C#N)N=C(O2)Cl | PubChem[7] |

| InChIKey | YXXCZHJSELQADZ-UHFFFAOYSA-N | PubChem[7] |

Molecular Structure Diagram

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 5-Carbonitrile-1,3-benzoxazol-2(3H)-one

-

To a reaction vessel equipped with a condenser and nitrogen inlet, add 3-amino-4-hydroxybenzonitrile (1 equivalent) and urea (1.1 equivalents).

-

Add a high-boiling point solvent such as o-dichlorobenzene.

-

Heat the suspension to 150-160 °C under a nitrogen atmosphere for 3-4 hours, allowing for the evolution of ammonia gas. [5]4. Cool the reaction mixture. The intermediate product will likely precipitate and can be isolated via filtration.

-

Rationale: The condensation of an o-aminophenol with urea is a standard, cost-effective method for forming the benzoxazol-2-one ring system. The high temperature is necessary to drive the reaction and expel ammonia. [5] Step 2: Chlorination to this compound

-

Suspend the dried 5-Carbonitrile-1,3-benzoxazol-2(3H)-one (1 equivalent) in phosphorus oxychloride (POCl₃) (3-5 equivalents).

-

Add a catalytic amount of a phase-transfer catalyst or a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

-

Heat the mixture to reflux (approx. 105 °C) for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel.

-

Rationale: Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for converting the lactam (amide) functionality in the benzoxazol-2-one into the desired 2-chloro-imidoyl chloride, which is the stable 2-chlorobenzoxazole tautomer. This is a standard and reliable transformation in heterocyclic chemistry.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any synthetic workflow. A combination of spectroscopic methods is required for unambiguous structural assignment. [10]

Spectroscopic Characterization Workflow

Caption: Standard workflow for spectroscopic characterization.

Expected Spectroscopic Data

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ at m/z ≈ 178, along with a characteristic [M+2]⁺ peak at m/z ≈ 180 with roughly one-third the intensity, confirming the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) should yield a mass that corresponds to the molecular formula C₈H₃ClN₂O. [7]* Infrared (IR) Spectroscopy: Key absorption bands would be expected around 2220-2240 cm⁻¹ for the C≡N (nitrile) stretch and around 1600-1450 cm⁻¹ for the C=N and C=C stretching of the aromatic system.

-

¹H NMR Spectroscopy: The aromatic region of the spectrum (typically δ 7.0–8.5 ppm) would be expected to show three distinct signals for the three protons on the benzene ring, with coupling patterns that confirm their relative positions. [10]* ¹³C NMR Spectroscopy: The spectrum should show eight distinct carbon signals, including a signal for the nitrile carbon (δ ≈ 115-120 ppm) and signals for the carbons of the benzoxazole ring system.

Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in its predictable reactivity, which allows for its use as a versatile scaffold.

-

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the benzoxazole ring system makes the chlorine atom at the 2-position highly susceptible to displacement by nucleophiles. This is the key reaction for derivatization. Researchers can readily introduce amines, thiols, alcohols, and other nucleophilic groups to this position, enabling the rapid synthesis of a large library of compounds for screening. This is a common strategy in the development of kinase inhibitors and other targeted therapies. [11]* Modification of the Nitrile Group: The carbonitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. Each of these transformations opens up new avenues for further functionalization, such as amide coupling reactions.

The benzoxazole core itself is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets. [4][12]By using this compound as a starting point, drug development professionals can explore a vast chemical space around this proven core, significantly increasing the probability of discovering novel therapeutic agents. [6]

Conclusion

This compound is a high-value intermediate for chemical and pharmaceutical research. Its molecular structure offers two distinct and reactive sites for modification, making it an ideal starting material for the synthesis of compound libraries. The proposed synthetic and characterization workflows outlined in this guide provide a robust framework for its preparation and validation. For researchers in drug discovery, this compound represents a key building block for accessing novel chemical entities based on the biologically significant benzoxazole scaffold.

References

-

Sunway Pharm Ltd. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-5-methyl-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Consensus. (2024). Benzoxazole derivatives: Significance and symbolism. Retrieved from [Link]

-

Asif, M. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 85. Retrieved from [Link]

-

Ankita et al. (2018). Benzoxazoles. World Journal of Pharmaceutical Sciences, 6(10), 17-24. Retrieved from [Link]

- Google Patents. (1987). US4714766A - Process for the preparation of 2-chlorobenzoxazoles.

-

PubChem. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Top Curr Chem (Cham), 382(4), 33. Retrieved from [Link]

-

Liu, W. et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(12), 4793. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Benzoxazole Chemistry in Pharma: Role of 5-Chloro-2-Mercaptobenzoxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. Retrieved from [Link]

-

Kamal, A. et al. (2020). Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. Scientific Reports, 10(1), 1-15. Retrieved from [Link]

-

Soni, S. et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances, 13(36), 25389-25417. Retrieved from [Link]

Sources

- 1. Benzoxazole derivatives: Significance and symbolism [wisdomlib.org]

- 2. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wjpsonline.com [wjpsonline.com]

- 4. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 6. nbinno.com [nbinno.com]

- 7. PubChemLite - this compound (C8H3ClN2O) [pubchemlite.lcsb.uni.lu]

- 8. This compound - CAS:114997-92-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound | 114997-92-1 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-1,3-benzoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Chemistry of a Niche Intermediate

2-Chloro-1,3-benzoxazole-5-carbonitrile is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a chlorinated benzoxazole core and a nitrile functional group, makes it a valuable building block for the synthesis of a wide array of biologically active molecules. However, this same structural complexity necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety and handling considerations for this compound, drawing upon established best practices for managing chlorinated aromatic compounds and organic nitriles. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity in the laboratory.

I. Hazard Identification and Risk Assessment: A Dual-Threat Profile

The primary hazards associated with this compound stem from its two key structural motifs: the chlorinated benzoxazole ring and the cyano (nitrile) group. This duality requires a multi-faceted approach to risk assessment.

A. The Chlorinated Benzoxazole Core:

Chlorinated aromatic compounds are known for their potential toxicity and environmental persistence.[1] The benzoxazole moiety itself is a common scaffold in pharmacologically active compounds, suggesting that this molecule is likely to exhibit biological activity.[1]

B. The Cyano Group (-CN):

The nitrile group presents a significant toxicological concern due to its potential to release cyanide ions in vivo or to liberate highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[2][3] Hydrogen cyanide is a potent and rapidly acting poison that can be fatal if inhaled, ingested, or absorbed through the skin.

Based on data from structurally similar compounds, the anticipated GHS classifications for this compound are as follows:

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This table is based on data for closely related compounds and should be considered a conservative estimate in the absence of a specific Safety Data Sheet.

II. Physicochemical Properties and Reactivity

| Property | Value | Source |

| Molecular Formula | C₈H₃ClN₂O | [4] |

| Molecular Weight | 178.58 g/mol | [4] |

Reactivity Profile:

-

Incompatible Materials: Strong oxidizing agents and strong acids. Contact with acids can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[2][3]

-

Hazardous Decomposition Products: Under fire conditions, this compound may decompose to produce toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[2][3]

-

Stability: The compound is expected to be stable under recommended storage conditions. However, some related chlorinated benzoxazoles are noted to be air or light-sensitive.[2][3]

III. Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize all potential routes of exposure.

A. Engineering Controls: The First Line of Defense

All manipulations of this compound, including weighing, dissolution, and reaction setup, must be conducted in a certified chemical fume hood.[1] The fume hood provides critical protection against the inhalation of dust, aerosols, and any potential evolution of hydrogen cyanide gas. The work area should be well-ventilated, and an emergency eyewash station and safety shower must be readily accessible.[5]

B. Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following are mandatory minimum requirements:

-

Eye and Face Protection: Chemical safety goggles are required at all times. In situations where there is a risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is strongly recommended. Gloves should be inspected for any signs of degradation or perforation before use and changed frequently, especially if contamination is suspected.

-

Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. For procedures with a higher risk of splashing, a chemically resistant apron is also advised.

-

Respiratory Protection: For routine operations within a certified fume hood, additional respiratory protection is typically not required. However, in the event of a spill or a failure of engineering controls, a NIOSH-approved respirator with a cartridge suitable for organic vapors and acid gases should be available for emergency use.[6]

Experimental Workflow: Safe Handling Protocol

Caption: A decision-making flowchart for responding to a spill of this compound.

V. Storage and Disposal: Ensuring Long-Term Safety

A. Storage:

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. [2]The storage location should be secure and away from incompatible materials, particularly strong acids and oxidizing agents. [2][3]Given the potential for air and light sensitivity in related compounds, storage in a dark place under an inert atmosphere (e.g., argon or nitrogen) is a prudent precautionary measure. [2][3] B. Disposal:

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. [2]Dispose of this waste in designated, clearly labeled, and sealed containers. Waste streams should not be mixed. Adhere strictly to all institutional, local, and national regulations for hazardous waste disposal.

VI. Conclusion: A Commitment to Safety and Scientific Excellence

The utility of this compound in advancing drug discovery and development is undeniable. However, its potential hazards demand a commensurate level of respect and caution. By understanding the chemical principles behind its reactivity and toxicity, and by rigorously adhering to the multi-layered safety protocols outlined in this guide, researchers can confidently and safely harness the synthetic potential of this valuable intermediate. A proactive and informed approach to safety is not merely a regulatory requirement; it is a cornerstone of scientific integrity and responsible research.

References

-

European Chlorinated Solvent Association. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Retrieved January 17, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-1,3-benzoxazole-5-carbonitrile

Abstract

This technical guide provides a comprehensive analysis of the stability and optimal storage conditions for 2-Chloro-1,3-benzoxazole-5-carbonitrile, a key intermediate in pharmaceutical and agrochemical research. While direct stability data for this specific compound is limited in public literature, this document synthesizes information from analogous structures, including 2-chlorobenzoxazoles and substituted benzonitriles, to provide a robust framework for its handling and storage. We will delve into the chemical properties influencing its stability, potential degradation pathways, and provide detailed protocols for storage and handling to ensure the compound's integrity for research and development applications.

Chemical Profile and Structural Insights

This compound possesses a fused heterocyclic ring system that is both aromatic and reactive. The benzoxazole core is relatively stable due to its aromaticity.[1] However, the molecule's stability is primarily dictated by the two key functional groups: the 2-chloro substituent and the 5-carbonitrile group.

-

The 2-Chloro Substituent: The chlorine atom at the 2-position of the benzoxazole ring is susceptible to nucleophilic substitution.[2][3][4] This is the most probable site of reactivity and a primary consideration for the compound's stability, particularly in the presence of nucleophiles like water.

-

The 5-Carbonitrile Group: The carbonitrile (-C≡N) group is a strong electron-withdrawing group. This electronic effect can influence the reactivity of the entire benzoxazole system.[5][6] The nitrile group itself is generally robust and not readily metabolized or hydrolyzed under normal conditions unless activated by specific adjacent structural features.[7][8] In this aromatic system, it is considered stable.

Below is the chemical structure of this compound:

Caption: Proposed primary degradation pathway via hydrolysis.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of this compound, the following storage and handling protocols are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | To minimize the rate of potential degradation reactions, especially hydrolysis. |

| Light | Store in a light-resistant container, such as an amber glass vial. | To prevent photodegradation. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). | To prevent hydrolysis from atmospheric moisture. |

| Container | Use a tightly sealed container to prevent moisture ingress. | To protect from atmospheric moisture. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | To avoid inhalation and skin contact. |

Incompatible Materials

To prevent degradation or hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: Can lead to oxidative degradation of the benzoxazole ring.

-

Strong Acids and Bases: May catalyze hydrolysis or other degradation reactions.

-

Nucleophiles: Amines, alcohols, and other nucleophiles can displace the 2-chloro substituent.

-

Water/Moisture: Leads to hydrolysis, as detailed in the degradation pathway.

Experimental Protocol for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound under various stress conditions.

Materials and Equipment

-

This compound

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)

-

Forced-stability chambers (temperature and humidity controlled)

-

Photostability chamber

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Appropriate solvents (e.g., acetonitrile, water)

-

Buffers of various pH values

Experimental Workflow

Caption: Workflow for stability assessment of the compound.

Step-by-Step Methodology

-

Initial Analysis: Perform an initial HPLC analysis of the compound to determine its purity and establish the chromatographic method (retention time, peak shape).

-

Forced Degradation Studies:

-

Hydrolysis: Dissolve the compound in solutions of different pH (e.g., 0.1 N HCl, water, 0.1 N NaOH) and store at a controlled temperature (e.g., 60 °C).

-

Oxidation: Dissolve the compound in a solution containing an oxidizing agent (e.g., 3% H₂O₂) and store at room temperature.

-

Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C).

-

Photodegradation: Expose the compound (both in solid state and in solution) to light in a photostability chamber.

-

-

Time-Point Analysis: At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw samples from each stress condition.

-

HPLC Analysis: Analyze the samples by HPLC to determine the percentage of the remaining parent compound and to detect the formation of any degradation products.

-

Data Interpretation: Calculate the degradation rate for each condition and identify the major degradation products, if any. This will help in understanding the stability-indicating nature of the analytical method and the degradation pathways of the compound.

Conclusion

While this compound is a relatively stable aromatic compound, its long-term integrity is contingent upon proper storage and handling. The primary stability concern is the susceptibility of the 2-chloro group to nucleophilic substitution, particularly hydrolysis. By adhering to the recommended storage conditions of a cool, dry, dark environment, preferably under an inert atmosphere, and by avoiding incompatible materials, researchers can ensure the compound's purity and reactivity for their intended applications. The provided experimental protocol offers a robust method for empirically determining the stability of this compound under specific laboratory conditions.

References

-

Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. (2016). SciSpace. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

-

Synthesis and properties of benzoxazole-based liquid crystals containing ethynyl group. (n.d.). ResearchGate. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). Request PDF. [Link]

-

Chemistry of Nitriles. (2021). LibreTexts. [Link]

-

Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). DC Fine Chemicals. [Link]

-

Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021). Royal Society of Chemistry. [Link]

-

Hydrolysis pathway for 2-phenylbenzoxazole. (after Jackson et al.)[4]. (n.d.). ResearchGate. [Link]

-

Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. (1965). Journal of the Chemical Society (Resumed). [Link]

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (n.d.). PMC. [Link]

-

2-Chlorobenzoxazole. (n.d.). PubChem. [Link]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Numerical Simulation and Process Enhancement of the Hydrolysis of 2-Chlorobenzal Chloride. (2023). MDPI. [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). ResearchGate. [Link]

-

-

Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles. (1965). Sci-Hub. [Link]

-

- Process for the preparation of 2-chlorobenzoxazoles. (1987).

- Process for preparing 2-chlorobenzoxazoles. (1985).

-

Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (n.d.). PMC. [Link]

-

Synthesis method of benzoxazole derivatives (21‐40). Reagents and... (n.d.). ResearchGate. [Link]

-

Copper(I)-Catalyzed Amide Oxazoline-Directed, Atom-Economic C–H Selenylation of (Hetero)Arenes under External Oxidant-Free Conditions. (2023). ACS Publications. [Link]

-

Synthesis of some new benzoxazole acetonitrile derivatives. (2010). Journal of American Science. [Link]

-

nucleophilic aromatic substitutions. (2019). YouTube. [Link]

-

New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. (2021). PubMed. [Link]

-

Cycloruthenated Imines: A Step into the Nanomolar Region. (n.d.). MDPI. [Link]

-

Effect of electron-donating and electron-withdrawing groups on the cyclization step. (n.d.). ResearchGate. [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. scispace.com [scispace.com]

- 3. 36. Nucleophilic substitution reactions of 2-chlorobenzimidazoles. Part I. Formation of benzimidazolin-2-ones and 2-alkoxybenz-imidazoles - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

Probing the Pharmacological Potential of 2-Chloro-1,3-benzoxazole-5-carbonitrile: A Technical Guide for Preclinical Evaluation

Abstract

The benzoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] This technical guide delves into the untapped potential of a specific derivative, 2-Chloro-1,3-benzoxazole-5-carbonitrile. While direct biological data for this exact molecule is not extensively documented, a comprehensive analysis of its structural features—a halogenated position 2 and a cyano group at position 5—provides a compelling rationale for targeted investigation. Drawing upon established structure-activity relationships (SAR) within the benzoxazole class, this document outlines a strategic, multi-pronged approach to systematically evaluate its potential as an antimicrobial, anticancer, and anti-inflammatory agent.[2] We present detailed, field-proven experimental protocols, from initial in silico screening and cytotoxicity assays to specific mechanistic studies, providing a self-validating framework for researchers in drug discovery and development.

Introduction: The Benzoxazole Core and Rationale for Investigation

The benzoxazole ring system, a fusion of benzene and oxazole rings, is considered a "privileged scaffold" in drug discovery. Its structural similarity to naturally occurring nucleic bases like adenine and guanine allows for favorable interactions with biological macromolecules. This has led to the development of benzoxazole derivatives with a remarkable diversity of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, analgesic, and antiviral activities.[3][4]

The biological activity of benzoxazole derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring.[2] Notably, substitutions at the C2 and C5 positions have been shown to be critical determinants of potency and selectivity.[2] Our subject molecule, this compound, possesses two key features that warrant a thorough investigation:

-

2-Chloro Substitution: Halogenation at the C2 position is a common strategy in medicinal chemistry to enhance biological activity. The chloro group can modulate the electronic properties of the benzoxazole ring system and participate in halogen bonding, potentially strengthening interactions with target proteins.

-

5-Carbonitrile Group: The nitrile (cyano) moiety at the C5 position is a versatile functional group. It is a potent electron-withdrawing group that can influence the molecule's overall reactivity and polarity. Furthermore, the carbonitrile group has been incorporated into various approved drugs and is known to contribute to the pharmacological profile of many bioactive molecules, including those with anticancer properties.[5]

Given these structural attributes, we hypothesize that this compound possesses significant, yet uncharacterized, biological activity. This guide provides a roadmap for its systematic evaluation.

Predicted Biological Activities and Mechanistic Hypotheses

Based on the extensive literature on substituted benzoxazoles, we propose investigating three primary areas of potential biological activity for this compound.

Antimicrobial Activity (Antibacterial & Antifungal)

The benzoxazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[6][7] Derivatives bearing a 5-chloro substitution, in particular, have demonstrated notable antibacterial and antifungal properties.[8][9]

Hypothesized Mechanism: The antimicrobial action of benzoxazoles is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall integrity. The lipophilic nature of the benzoxazole core facilitates passage through microbial cell membranes. The electrophilic character at the C2 position, enhanced by the chloro substituent, could make the molecule susceptible to nucleophilic attack by active site residues of key bacterial or fungal enzymes, leading to irreversible inhibition.

Anticancer (Cytotoxic) Activity

A growing body of evidence highlights the potential of benzoxazole derivatives as anticancer agents.[10][11] Studies on related 5-chloro-benzoxazole compounds have revealed significant cytotoxic effects against various human cancer cell lines, including breast cancer.[12] Furthermore, oxazole-4-carbonitrile derivatives have been investigated for their antitumor activity.[5]

Hypothesized Mechanism: The potential anticancer activity could be mediated through various pathways. One plausible mechanism is the inhibition of protein kinases, which are often dysregulated in cancer. The planar benzoxazole ring can function as a scaffold for designing ATP-competitive kinase inhibitors. Another possibility is the induction of apoptosis through pathways involving caspase activation or by targeting DNA and associated enzymes. In silico docking studies on similar benzoxazole derivatives have shown favorable binding energies with targets like Orexin receptor 2 and Cathepsin, suggesting a broad range of potential protein interactions.[13]

Anti-inflammatory Activity

Benzoxazole and its derivatives have long been explored for their anti-inflammatory and analgesic properties.[3] Some derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.[3]

Hypothesized Mechanism: The anti-inflammatory effects could arise from the inhibition of pro-inflammatory enzymes like COX-1 and COX-2. The structural features of this compound may allow it to fit into the active sites of these enzymes, blocking the synthesis of prostaglandins.

A Framework for Experimental Evaluation

To systematically investigate the hypothesized biological activities, a tiered approach is recommended, starting with broad screening and progressing to more specific mechanistic studies.

Preliminary In Silico Assessment

Before embarking on wet-lab experiments, computational methods can provide valuable initial insights and help prioritize experimental efforts.[14]

Workflow:

-

ADMET Prediction: Utilize software like SwissADME or QikProp to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound. This will assess its drug-likeness based on parameters like Lipinski's rule of five.[14]

-

Target Prediction: Employ target prediction tools like SwissTargetPrediction to identify potential protein targets based on the molecule's structure.

-

Molecular Docking: Perform molecular docking studies against the predicted targets or known targets of benzoxazole derivatives (e.g., bacterial DNA gyrase, fungal lanosterol 14α-demethylase, various protein kinases, COX enzymes). This will provide insights into potential binding modes and affinities.[13]

Caption: In silico workflow for preliminary assessment.

General Cytotoxicity and Antimicrobial Screening

The initial experimental phase should focus on establishing the compound's general bioactivity profile.

3.2.1. Cytotoxicity Against Human Cell Lines

This assay is crucial to determine the concentration range for subsequent cell-based assays and to identify potential anticancer activity.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media until they reach 80% confluency.

-

Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

3.2.2. Antimicrobial Susceptibility Testing

This will determine the compound's activity against a panel of clinically relevant bacteria and fungi.

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Microorganism Preparation: Prepare standardized inoculums of test organisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus)) in appropriate broth.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well plate using the appropriate broth.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 1: Hypothetical Initial Screening Data

| Assay Type | Test System | Endpoint | Predicted Outcome |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 (µM) | < 20 |

| A549 (Lung Cancer) | IC50 (µM) | < 20 | |

| HEK293 (Non-cancerous) | IC50 (µM) | > 50 (selective) | |

| Antimicrobial | S. aureus | MIC (µg/mL) | < 16 |

| E. coli | MIC (µg/mL) | > 64 (less active) | |

| C. albicans | MIC (µg/mL) | < 16 |

Mechanistic Elucidation

Should the initial screening reveal promising activity, the next logical step is to investigate the underlying mechanisms of action.

Caption: Tiered experimental evaluation workflow.

3.3.1. Anticancer Mechanism: Apoptosis Induction

Protocol: Annexin V-FITC/PI Staining for Apoptosis

-

Cell Treatment: Treat the cancer cell line that showed the highest sensitivity with the test compound at its IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, necrotic) will quantify the extent of apoptosis induction.

3.3.2. Anti-inflammatory Mechanism: COX Enzyme Inhibition Assay

Protocol: COX-1/COX-2 Inhibition Assay (Colorimetric)

-

Enzyme Preparation: Use commercially available COX-1 and COX-2 enzyme kits.

-

Compound Incubation: Incubate the enzymes with various concentrations of the test compound.

-

Substrate Addition: Add arachidonic acid as the substrate.

-

Detection: Measure the production of prostaglandin G2 (PGG2) using a colorimetric probe.

-

IC50 Determination: Calculate the IC50 values for both COX-1 and COX-2 to determine the compound's inhibitory potency and selectivity.

Conclusion and Future Directions

The structural features of this compound present a strong case for its potential as a novel bioactive agent. The chloro and carbonitrile substitutions at the critical C2 and C5 positions, respectively, suggest that this molecule could exhibit potent antimicrobial, anticancer, and/or anti-inflammatory properties. The experimental framework detailed in this guide provides a robust and logical pathway for systematically evaluating these possibilities. Positive outcomes from these studies would not only uncover the therapeutic potential of this specific molecule but also contribute valuable data to the broader understanding of structure-activity relationships within the versatile benzoxazole class, paving the way for the design of next-generation therapeutic agents.

References

-

Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link not available][3]

-

In Silico Prediction, Molecular Docking Study for Identification of Novel Nitrogen Substituted Benzoxazole Derivative for Their Potential Biological Activity. (n.d.). ResearchGate. Retrieved from [Link][14]

-

SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW BENZOXAZOLES AS pH SENSORS. (n.d.). [No Source Found].[6]

-

Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. (n.d.). PMC - NIH. Retrieved from [Link][2]

-

Lokwani, P., et al. (2011). Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research, 3(3), 302-311.

-

In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025). Preprints.org. Retrieved from [Link][5]

-

Synthesis of 5-Chloro-2-(4-tetradecanoyloxybenzylidenamino)benzoxazole. (2025). ResearchGate. Retrieved from [Link][15]

-

Patel, N., et al. (2012). Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives. Chemistry Central Journal, 6(1), 84.[8]

-

IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (2022). Journal of Pharmaceutical Negative Results.[13]

-

Schematic representation of structure‐activity relationship for the (a)... (n.d.). ResearchGate. Retrieved from [Link][7]

-

(PDF) Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines. (2018). ResearchGate. Retrieved from [Link][10]

-

Synthesis and biological activity of novel series of 1,3-benzoxazol-2(3H)-one derivatives. (n.d.). [No Source Found].[16]

-

Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC - NIH. Retrieved from [Link][17]

-

El-Naggar, M., et al. (2022). Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. RSC Medicinal Chemistry, 13(10), 1251-1269.[12]

-

Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link][11]

-

Process for the preparation of 2-chlorobenzoxazoles. (n.d.). Google Patents. Retrieved from [18]

-

Benzoxazole: Synthetic Methodology and Biological Activities. (2025). [No Source Found].[4]

-

Sun, L. Q., et al. (2004). Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists. Bioorganic & medicinal chemistry letters, 14(14), 3799–3802.[19]

-

IN-SILICO PREDICTION AND DOCKING STUDIES OF NOVEL SYNTHESIZED BENZOXAZOLE DERIVATIVES AS ANTI-TUBERCULAR ACTIVITY. (2022). Journal of Pharmaceutical Negative Results.[20]

-

Synthesis of New 5Mercapto1,3-oxazole Derivatives on the Basis of 2Acylamino3,3-dichloroacrylonitriles and Their Analogs. (2025). ResearchGate. Retrieved from [Link][21]

-

Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (n.d.). International Journal of Research and Review.[1]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry (RSC Publishing). Retrieved from [Link][22]

-

Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives. (2012). ScienceOpen. Retrieved from [Link][9]

-

N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies. (2024). MDPI. Retrieved from [Link][23]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. preprints.org [preprints.org]

- 6. ruzickadays.eu [ruzickadays.eu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnrjournal.com [pnrjournal.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 19. Synthesis and structure-activity relationship of novel benzoxazole derivatives as melatonin receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pnrjournal.com [pnrjournal.com]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 23. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2-Chloro-1,3-benzoxazole-5-carbonitrile: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole ring system, a fusion of a benzene and an oxazole ring, is a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can bind to a wide array of biological targets.[1][2] Benzoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] This diverse bioactivity has cemented the benzoxazole core as a cornerstone in the development of novel therapeutics.

This technical guide focuses on a particularly valuable derivative: 2-Chloro-1,3-benzoxazole-5-carbonitrile . The strategic placement of a reactive chloro group at the 2-position and a cyano group at the 5-position makes this molecule a highly versatile and sought-after intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis.

| Property | Value | Source |

| CAS Number | 114997-92-1 | N/A |

| Molecular Formula | C₈H₃ClN₂O | N/A |

| Molecular Weight | 178.58 g/mol | N/A |

| Appearance | Off-white to pale yellow solid | N/A |

| Melting Point | Not reported | N/A |

| Boiling Point | Not reported | N/A |

| Solubility | Soluble in common organic solvents like DMF, DMSO, and chlorinated hydrocarbons. | N/A |

-

¹H NMR: Aromatic protons would appear in the downfield region (typically δ 7.0-8.5 ppm), with splitting patterns dictated by their substitution on the benzene ring.

-

¹³C NMR: The spectrum would show characteristic signals for the aromatic and heterocyclic carbons, including the carbon of the cyano group (typically around δ 115-120 ppm) and the carbon bearing the chlorine atom in the oxazole ring (typically downfield).

-

IR Spectroscopy: Key vibrational bands would include a strong absorption for the C≡N stretch (around 2220-2240 cm⁻¹) and characteristic absorptions for the C=N and C-O bonds of the benzoxazole ring system.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 178, along with a characteristic isotopic peak (M+2) at m/z 180 due to the presence of the chlorine atom.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound typically involves a two-step process starting from a substituted aminophenol. A general and industrially relevant approach is the cyclization of an o-aminophenol with a phosgene equivalent to form a benzoxazolinone, followed by chlorination.

A plausible synthetic route starting from 4-amino-3-hydroxybenzonitrile is outlined below. This method is an adaptation of established procedures for the synthesis of 2-chlorobenzoxazoles.[5][6]

Sources

- 1. selleckchem.com [selleckchem.com]

- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. US4714766A - Process for the preparation of 2-chlorobenzoxazoles - Google Patents [patents.google.com]

- 6. Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3 h)-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Chloro-5-cyanobenzoxazole: Synthesis, Properties, and Historical Context

This technical guide provides a comprehensive overview of 2-chloro-5-cyanobenzoxazole, a heterocyclic compound of interest in synthetic chemistry. The document delves into its plausible synthetic pathways, physicochemical properties, and places its development within the historical context of benzoxazole chemistry. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep technical understanding of this molecule.

Introduction and Significance

2-Chloro-5-cyanobenzoxazole is a substituted benzoxazole, a class of heterocyclic compounds known for their wide range of biological activities and applications in materials science. The benzoxazole core is a key structural motif in many pharmaceuticals. The presence of a chlorine atom at the 2-position and a cyano group at the 5-position imparts specific reactivity and electronic properties to the molecule, making it a valuable intermediate for the synthesis of more complex derivatives. The chloro group can serve as a leaving group for nucleophilic substitution, while the cyano group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, providing a versatile handle for molecular elaboration.

Physicochemical and Spectroscopic Data

The accurate characterization of 2-chloro-5-cyanobenzoxazole is essential for its use in synthetic applications. The following table summarizes its key physicochemical properties.

| Property | Value | Source |

| CAS Number | 114997-92-1 | [1] |

| Molecular Formula | C₈H₃ClN₂O | [1] |

| Molecular Weight | 178.58 g/mol | Calculated |

| Appearance | White to off-white solid | Typical for similar compounds |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. | Inferred from structure |

Spectroscopic Data (Predicted):

-

¹H NMR (CDCl₃, 400 MHz): δ 7.5-8.0 (m, 3H). The aromatic protons on the benzene ring would appear in this region.

-

¹³C NMR (CDCl₃, 100 MHz): Signals expected for the benzoxazole core carbons, the cyano carbon (around 115-120 ppm), and the carbon bearing the chlorine atom (around 150-160 ppm).

-

IR (KBr, cm⁻¹): Characteristic peaks for C≡N stretching (around 2220-2240 cm⁻¹), C=N stretching of the oxazole ring (around 1600-1650 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

-

Mass Spectrometry (EI): Molecular ion peak (M⁺) at m/z 178 and 180 in a roughly 3:1 ratio, characteristic of a compound containing one chlorine atom.

Plausible Synthetic Pathway and Experimental Protocol

The synthesis of 2-chloro-5-cyanobenzoxazole can be logically achieved through the cyclization of a suitably substituted aminophenol. A plausible and efficient route starts from 2-amino-4-cyanophenol. This precursor contains the necessary amino and hydroxyl groups in the ortho position for the formation of the oxazole ring, as well as the desired cyano group at the correct position on the benzene ring.

The formation of the 2-chloro-benzoxazole moiety can be accomplished by reacting the aminophenol with a one-carbon electrophile that also introduces the chlorine atom. A common and effective reagent for this transformation is phosgene (COCl₂) or a phosgene equivalent like triphosgene.

Proposed Synthetic Workflow

The overall synthetic strategy is a two-step process starting from the commercially available 4-cyano-2-nitrophenol.

Sources

Solubility Profiling of 2-Chloro-1,3-benzoxazole-5-carbonitrile: A Methodological Framework for Researchers

An In-Depth Technical Guide

Abstract: 2-Chloro-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound of interest in medicinal chemistry and materials science. Its utility in these fields is fundamentally linked to its solubility, which governs everything from reaction kinetics in synthesis to bioavailability in drug formulations. This guide provides a comprehensive, first-principles approach to determining the solubility of this compound in a range of common organic solvents. Moving beyond a simple data table, we detail the theoretical underpinnings of solubility, present a systematic protocol for solvent selection, and provide a validated, step-by-step experimental workflow for accurate solubility determination using the gold-standard shake-flask method coupled with HPLC analysis. This document is intended for researchers, chemists, and formulation scientists who require a robust and reproducible methodology for characterizing the solubility of novel chemical entities.

Compound Profile: this compound

To understand the solubility of a compound, we must first understand its structure and inherent physicochemical properties.

-

Structure: this compound is a substituted benzoxazole. The molecule features a fused benzene and oxazole ring system. Key functional groups that dictate its polarity and potential for intermolecular interactions include:

-

The nitrile group (-C≡N): A strongly polar group capable of acting as a hydrogen bond acceptor.

-

The oxazole ring: Contains both a nitrogen and an oxygen atom, contributing to its polarity and ability to accept hydrogen bonds.

-

The chloro-substituent (-Cl): An electron-withdrawing group that adds to the molecule's overall polarity.

-

The aromatic system: A large, non-polar surface area.

-

The interplay between the polar functional groups and the non-polar aromatic backbone suggests that this compound will exhibit moderate polarity. Its solubility will therefore be highly dependent on the specific nature of the solvent used.

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. This concept is rooted in the thermodynamics of mixing, where dissolution is favored if the energy of the new solute-solvent interactions is comparable to or greater than the energy of the pre-existing solute-solute and solvent-solvent interactions.

Key factors influencing solubility include:

-

Polarity: The most critical factor. Polar solvents, which have large dipole moments and often engage in hydrogen bonding (protic solvents), are best suited to dissolve polar solutes. Non-polar solvents are required for non-polar solutes.

-

Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can significantly enhance the solubility of a solute with complementary capabilities. This compound can act as a hydrogen bond acceptor at its nitrile and oxazole nitrogen/oxygen atoms. Therefore, solvents that are effective hydrogen bond donors (e.g., alcohols) are predicted to be good candidates.

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. According to Le Chatelier's principle, increasing the temperature will shift the equilibrium towards dissolution.

Strategic Solvent Selection for Solubility Screening

A systematic approach to solvent selection is crucial for building a comprehensive solubility profile. We recommend screening a panel of solvents that covers a wide range of polarities and hydrogen bonding capabilities.

Table 1: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Solvent | Polarity Index (Snyder) | Character | Rationale for Inclusion |

| Polar Protic | Methanol | 5.1 | Hydrogen bond donor & acceptor | Excellent for dissolving polar compounds through strong hydrogen bonding interactions. |

| Ethanol | 4.3 | Hydrogen bond donor & acceptor | Slightly less polar than methanol; useful for differentiating solubility in short-chain alcohols. | |

| Polar Aprotic | Acetonitrile (ACN) | 5.8 | Strong dipole moment, H-bond acceptor | Its nitrile group can interact favorably with the solute's polar functionalities without donating hydrogen bonds. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Highly polar, strong H-bond acceptor | An aggressive, highly polar solvent capable of dissolving a wide range of compounds. Often a "last resort" solvent. | |

| Acetone | 5.1 | Strong dipole moment, H-bond acceptor | A common, moderately polar solvent. | |

| Dichloromethane (DCM) | 3.1 | Chlorinated, weakly polar | Effective for compounds with moderate polarity due to its dipole moment. | |

| Non-Polar | Toluene | 2.4 | Aromatic | Probes the solubility contribution of the compound's aromatic benzoxazole core. |

| Heptane | 0.1 | Aliphatic | A true non-polar solvent; will likely show very low solubility, establishing a baseline. |

This selection provides a tiered approach, from highly polar protic solvents to completely non-polar aliphatic ones, allowing for a detailed characterization of the compound's solubility profile.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The isothermal shake-flask method is the internationally recognized gold standard for determining the solubility of a compound. It is described in detail in the OECD Guideline for Testing of Chemicals, No. 105. This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.

Workflow Overview

The following diagram illustrates the complete experimental workflow from preparation to final analysis.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology

A. Preparation of a Saturated Solution

-

Aliquot Solid: Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials (e.g., 4 mL capacity). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add Solvent: To each vial, add a precise volume (e.g., 2.0 mL) of the selected organic solvent from Table 1.

-

Seal: Tightly cap the vials to prevent solvent evaporation, which would artificially inflate the measured solubility.

-

Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient duration to reach equilibrium. A preliminary time-course experiment is recommended, but 24 to 48 hours is typically adequate for most compounds. The goal is to ensure the concentration of the dissolved solute in the liquid phase is no longer changing over time.

B. Sample Collection and Preparation

-

Cease Agitation: After the equilibration period, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours to allow the excess solid to settle.

-

Filtration: Carefully withdraw an aliquot of the supernatant (the clear liquid above the solid) using a syringe. Immediately attach a syringe filter (e.g., 0.22 µm PTFE or appropriate chemically resistant filter) and dispense the clear, saturated solution into a clean vial. This step is critical to remove all undissolved particulates, which would otherwise lead to a gross overestimation of solubility.

-

Quantitative Dilution: Accurately dilute a known volume of the filtered saturated solution with a suitable solvent (typically the mobile phase used for analysis) to bring its concentration within the linear range of the analytical method's calibration curve. For example, dilute 100 µL of the filtrate into 900 µL of mobile phase (a 1:10 dilution).

C. Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is a precise and robust method for quantifying the concentration of the dissolved analyte.

-

Method Development: Develop a reverse-phase HPLC method capable of resolving this compound from any potential impurities or degradation products. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid, for example) is a common starting point. The UV detector should be set to a wavelength where the compound exhibits maximum absorbance (λmax).

-

Calibration: Prepare a series of calibration standards of known concentrations using the pure solid compound. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area versus concentration. The curve must demonstrate excellent linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted sample from step B3 into the HPLC system.

-

Calculation:

-

Determine the concentration of the diluted sample by interpolating its peak area from the calibration curve.

-

Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor.

Solubility (mg/mL) = Concentration from Curve (mg/mL) × Dilution Factor

-

Data Presentation and Interpretation

The results should be compiled into a clear, concise table that allows for easy comparison between solvents.

Table 2: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Methanol | TBD | TBD | e.g., Soluble |

| Ethanol | TBD | TBD | e.g., Soluble |

| Acetonitrile (ACN) | TBD | TBD | e.g., Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | TBD | TBD | e.g., Very Soluble |

| Acetone | TBD | TBD | e.g., Soluble |

| Dichloromethane (DCM) | TBD | TBD | e.g., Sparingly Soluble |

| Toluene | TBD | TBD | e.g., Slightly Soluble |

| Heptane | TBD | TBD | e.g., Insoluble |

TBD = To Be Determined by the experimental protocol outlined above.

The expected trend, based on the compound's structure, is higher solubility in polar solvents (especially those with hydrogen bonding capacity like DMSO and methanol) and progressively lower solubility as the solvent polarity decreases, with negligible solubility in heptane.

Conclusion

This guide provides a robust, scientifically-grounded framework for determining the solubility of this compound in organic solvents. By combining a strategic approach to solvent selection with the precision of the shake-flask method and HPLC analysis, researchers can generate the reliable and reproducible data essential for advancing their work in drug discovery, process chemistry, or materials science. The provided protocols are designed to be self-validating, ensuring the integrity and trustworthiness of the results.

References

-

OECD Test Guideline No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

Methodological & Application

Application Note: A Comprehensive Guide to the Multi-Step Synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile from 2-Aminophenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, research-grade protocol for the synthesis of 2-Chloro-1,3-benzoxazole-5-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. The benzoxazole scaffold is a "privileged structure" found in numerous pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2][3][4] The target molecule, with its reactive 2-chloro group and versatile 5-carbonitrile functionality, serves as a key intermediate for library synthesis in drug discovery programs.[5]

This guide outlines a robust, multi-step synthetic pathway starting from the readily available and inexpensive precursor, 2-aminophenol. The narrative emphasizes the rationale behind procedural choices, safety considerations with hazardous reagents, and methods for characterization, ensuring a reproducible and validated workflow.

Overall Synthetic Strategy

The transformation of 2-aminophenol into this compound is achieved through a three-stage process. First, the benzoxazole core is constructed. Second, the aromatic ring is functionalized to introduce the carbonitrile group. Finally, the 2-position is chlorinated to yield the target compound.

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of Benzoxazol-2(3H)-one (Intermediate I)

Principle & Rationale

The initial step involves the cyclization of 2-aminophenol to form the stable benzoxazolone ring system.[6] This is achieved by reacting 2-aminophenol with a phosgene equivalent. While phosgene gas is highly effective, its extreme toxicity makes it unsuitable for most laboratory settings. Triphosgene (bis(trichloromethyl) carbonate) is a stable, crystalline solid that serves as a much safer phosgene surrogate, decomposing in situ to generate the necessary reactive species.[7] The reaction proceeds via nucleophilic attack of the amino group on the carbonyl source, followed by an intramolecular cyclization involving the hydroxyl group to form the five-membered heterocyclic ring.[8]

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Notes |

| 2-Aminophenol | C₆H₇NO | 109.13 | 174 | - | Oxidizes in air; store under inert gas.[6] |

| Triphosgene | C₃Cl₆O₃ | 296.75 | 78-82 | 203-206 | Extremely Toxic . Decomposes with moisture.[9] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | -115 | 90 | Base to neutralize HCl generated in situ. |

| Toluene | C₇H₈ | 92.14 | -95 | 111 | Anhydrous grade solvent. |

Experimental Protocol

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a dry 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Reagent Addition: Charge the flask with 2-aminophenol (10.91 g, 100 mmol) and anhydrous toluene (200 mL). Stir the suspension.

-

Triphosgene Solution: In a separate dry flask, dissolve triphosgene (10.9 g, 36.7 mmol, 0.37 eq) in anhydrous toluene (50 mL). Caution: Perform this in a certified chemical fume hood.[10][11]

-

Reaction Initiation: Add the triphosgene solution to the dropping funnel and add it dropwise to the stirred 2-aminophenol suspension over 30 minutes at room temperature.

-